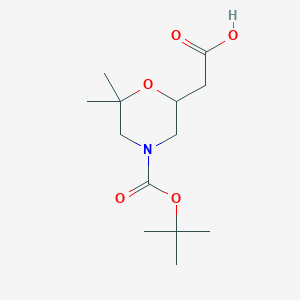

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(6-10(15)16)18-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYISTGUCLIMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CC(=O)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241129-71-3 | |

| Record name | 2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the reaction proceeds at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Deprotected amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been explored for its potential in synthesizing novel pharmaceuticals. Its structural characteristics allow it to serve as a building block in the development of drugs targeting various biological pathways. For instance, derivatives of this compound have been investigated for their anti-cancer properties.

Biochemical Applications

2. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Its morpholine structure is known to interact effectively with enzyme active sites.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinase B | Competitive Inhibition | |

| Aldose Reductase | Non-competitive Inhibition |

These studies indicate that the compound may play a role in developing therapeutics for diseases like diabetes and cancer by modulating enzyme activity.

Case Studies

3. Case Study: Anticancer Activity

In a recent study focusing on the anticancer activity of morpholine derivatives, 2-(4-(tert-butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid was tested against various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate cytotoxicity.

This research suggests that further modifications of the compound could enhance its efficacy and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can be selectively removed to reveal an active amine, which can then participate in various biochemical pathways. The morpholine ring provides a stable scaffold that can interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Structural Analogs with Modified Substituent Positions

Table 1: Positional Isomers and Functional Group Variations

Key Observations :

- Position of Acid Group : The acetic acid chain in the target compound allows for greater flexibility in coupling reactions compared to ring-attached carboxylic acids (e.g., 1416444-82-0). This increases its utility in forming amide bonds .

Functional Group Modifications: Esters vs. Free Acids

Table 2: Ester Derivatives

Key Observations :

- Reactivity : Ethyl esters (e.g., 761460-04-2) require hydrolysis to generate free acids, adding a synthetic step. The target compound’s free acid group simplifies direct use in coupling reactions .

- Solubility : Ester derivatives exhibit higher lipophilicity, which may affect bioavailability in drug design contexts .

Heterocycle Variations: Morpholine vs. Pyrrolidine/Pyrroline

Table 3: Heterocyclic Analogs

Key Observations :

- Ring Size and Conformation : The six-membered morpholine ring (with oxygen) in the target compound offers distinct electronic and steric environments compared to five-membered pyrrolin analogs. This affects binding affinity in medicinal chemistry applications .

- Synthetic Utility : Pyrrolin derivatives (e.g., Patent Examples 13 and 39) are often used in conjugated systems due to their planar ylidenes, whereas morpholine-based compounds favor hydrogen bonding .

Stereochemical Considerations

Table 4: Enantiomeric Variants

Key Observations :

- Biological Activity : Enantiomers (e.g., 884512-77-0 vs. target compound) may exhibit divergent pharmacokinetic profiles, emphasizing the importance of stereochemical control in synthesis .

Biological Activity

2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid, often referred to as Boc-DMMA, is a morpholine derivative with significant implications in medicinal chemistry and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, making it a versatile building block in the synthesis of bioactive molecules, particularly in peptide synthesis and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula for Boc-DMMA is , with a molecular weight of 259.3 g/mol. The compound exhibits characteristics typical of morpholine derivatives, including stability under various reaction conditions due to the steric hindrance provided by the Boc group.

Boc-DMMA functions primarily as a protecting group in peptide synthesis, stabilizing the amine functionality during reactions. Upon completion of the desired synthesis, the Boc group can be selectively removed under acidic conditions to yield the free amine, which can further participate in biological interactions or be modified for enhanced activity. This mechanism is crucial in the development of enzyme inhibitors and pharmaceutical compounds.

Enzyme Inhibition

Research has indicated that Boc-DMMA can act as a precursor in the synthesis of enzyme inhibitors. For example, studies have shown that derivatives of morpholine compounds exhibit strong inhibitory activity against bacterial topoisomerases, which are essential for DNA replication in bacteria. The dual inhibition of DNA gyrase and topoisomerase IV has been reported with low nanomolar IC50 values, indicating potent antibacterial properties .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial properties of morpholine derivatives against various Gram-positive and Gram-negative bacteria. The lead compound derived from Boc-DMMA exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Enterococcus species. These findings highlight the potential of Boc-DMMA derivatives in combating antibiotic resistance .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Lead Compound | <0.03125 | Staphylococcus aureus |

| Lead Compound | <0.25 | Enterococcus faecalis |

| Lead Compound | 1-4 | Klebsiella pneumoniae |

Study 2: Synthesis Applications

Boc-DMMA has also been utilized in synthesizing peptide-based drugs. Its role as a building block allows for the incorporation of specific amino acids into therapeutic peptides. The selective deprotection of the Boc group facilitates the formation of complex structures necessary for biological activity .

Comparative Analysis with Similar Compounds

Boc-DMMA is compared with other morpholine derivatives to evaluate its uniqueness and advantages:

| Compound Name | Protecting Group | Stability | Application |

|---|---|---|---|

| Boc-DMMA | tert-Butoxycarbonyl | High | Peptide synthesis, enzyme inhibitors |

| Cbz-DMMA | Benzyloxycarbonyl | Moderate | Peptide synthesis |

| MeO-DMMA | Methoxycarbonyl | Low | Limited applications |

The stability provided by the tert-butoxycarbonyl group makes Boc-DMMA particularly advantageous for reactions requiring prolonged conditions or multiple steps.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid, and how is the tert-butyl ester cleavage optimized?

- Methodology : The tert-butoxycarbonyl (Boc) group is typically cleaved using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). For example, a procedure involving 1.7 mL TFA added to a CH₂Cl₂ solution of the precursor compound, followed by 5 hours of stirring at room temperature and co-evaporation with toluene, yields the target compound as a TFA salt . Optimization focuses on reaction time, TFA volume, and solvent choice to minimize side reactions.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : Use ¹H and ¹³C NMR to identify proton environments and carbon frameworks, supplemented by 2D-NMR (e.g., COSY, HSQC) for resolving complex splitting patterns. IR spectroscopy confirms functional groups (e.g., carbonyl stretches), while high-resolution mass spectrometry (HRMS) validates molecular weight. These methods were critical in characterizing structurally related morpholine derivatives .

Q. What storage conditions are critical for maintaining the compound’s stability?

- Methodology : The compound should be stored sealed in a dry environment at room temperature to prevent hydrolysis of the Boc group or morpholine ring degradation. Stability assessments under varying humidity and temperature can be conducted via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected NMR splitting)?

- Methodology : Unexpected NMR signals may arise from conformational flexibility or impurities. Use deuterated solvents for consistency, compare with computational predictions (DFT calculations), and employ heteronuclear correlation experiments (HMBC, NOESY) to confirm spatial arrangements. For example, 2D-NMR resolved ambiguities in furylquinoline analogs .

Q. What strategies optimize reaction yield during Boc deprotection without compromising product purity?

- Methodology : Adjust TFA stoichiometry (e.g., 1.5–2.0 equivalents) and reaction duration (3–6 hours) to balance cleavage efficiency and byproduct formation. Solvent alternatives like ethyl acetate or methanol may reduce side reactions. Post-deprotection purification via flash chromatography or recrystallization improves purity .

Q. How does the compound’s stability vary under different pH and thermal conditions, and what analytical methods assess degradation?

- Methodology : Conduct stress testing by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC-UV or LC-MS, tracking the disappearance of the parent peak and emergence of breakdown products (e.g., free morpholine or acetic acid derivatives). Kinetic modeling determines degradation pathways .

Q. In comparative studies with morpholine derivatives, how do tert-butoxycarbonyl and dimethyl groups influence reactivity?

- Methodology : The Boc group enhances solubility in organic solvents and acts as a protecting group for amines, while the 6,6-dimethyl substituents increase steric hindrance, slowing nucleophilic attacks. Compare reaction rates with analogs like 4-benzylmorpholine derivatives using kinetic assays and DFT calculations to quantify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.